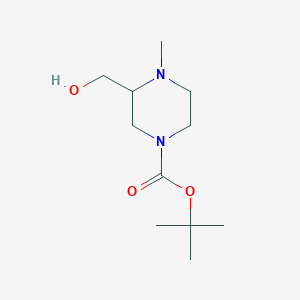![molecular formula C18H19N3O6 B8696276 N-[1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B8696276.png)
N-[1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide: is a synthetic nucleoside analog It is characterized by the presence of a benzoyl group at the N4 position, a methyl group at the 5 position, and a methylene bridge between the 2 inverted exclamation mark-O and 4 inverted exclamation mark-C positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide typically involves multiple steps, including the protection of functional groups, selective methylation, and the introduction of the benzoyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness. The process may include the use of automated reactors and purification systems to streamline production and maintain high standards of quality.
Analyse Chemischer Reaktionen
Types of Reactions: N-[1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s reactivity and stability.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s electronic properties.
Substitution: This type of reaction can introduce new functional groups, enhancing the compound’s versatility for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
N-[1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and oligonucleotides, which are essential for studying nucleic acid interactions and functions.
Biology: The compound can be incorporated into DNA or RNA sequences to investigate the effects of structural modifications on biological processes, such as replication and transcription.
Medicine: It has potential therapeutic applications, including the development of antiviral and anticancer agents, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound can be used in the development of diagnostic tools and biosensors, leveraging its unique structural properties to enhance sensitivity and specificity.
Wirkmechanismus
The mechanism of action of N-[1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The benzoyl and methyl groups, along with the methylene bridge, contribute to its unique binding properties and interactions with molecular targets. These modifications can affect the stability and conformation of nucleic acids, leading to altered biological activity.
Vergleich Mit ähnlichen Verbindungen
N4-Benzoyl-5-methyl-2’-deoxycytidine: This compound shares the benzoyl and methyl groups but lacks the methylene bridge, resulting in different structural and functional properties.
N4-Benzoyl-5-methyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: This compound includes an additional protective group, which can influence its reactivity and applications.
Uniqueness: N-[1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide is unique due to the presence of the methylene bridge, which imparts distinct structural rigidity and stability. This feature enhances its potential for use in various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C18H19N3O6 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
N-[1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C18H19N3O6/c1-10-7-21(16-12-13(23)18(8-22,27-16)9-26-12)17(25)20-14(10)19-15(24)11-5-3-2-4-6-11/h2-7,12-13,16,22-23H,8-9H2,1H3,(H,19,20,24,25)/t12-,13+,16-,18+/m1/s1 |
InChI-Schlüssel |
LIUABNCVJHAFJZ-RGFKIIKPSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)CO)O |
Kanonische SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C4C(C(O3)(CO4)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


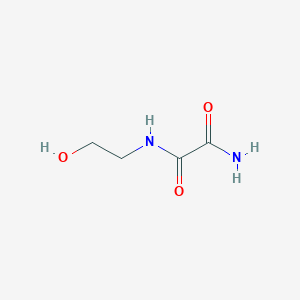
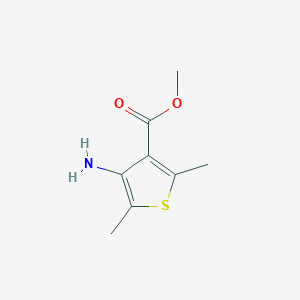


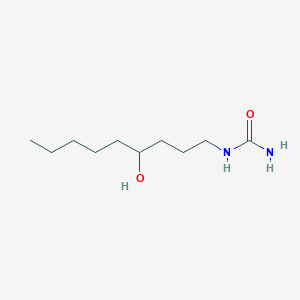
![2-[4-(4-methoxyphenyl)-1-piperazinyl]ethanol](/img/structure/B8696245.png)
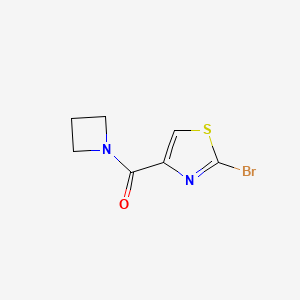
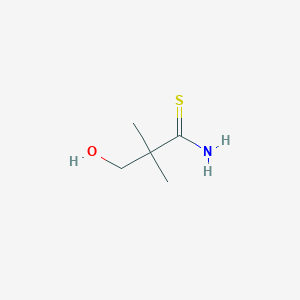


![2-Amino-3-[(4-chlorobenzyl)oxy]pyridine](/img/structure/B8696279.png)
